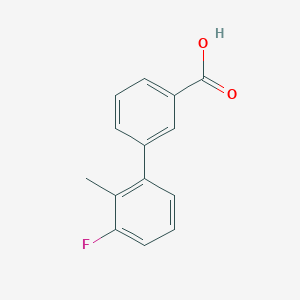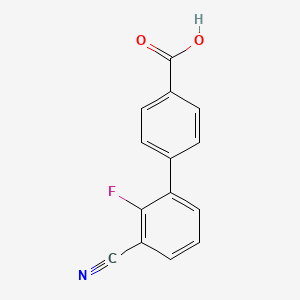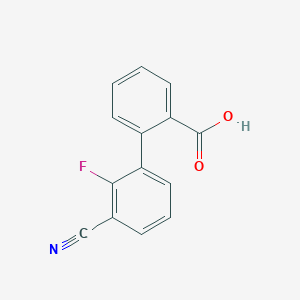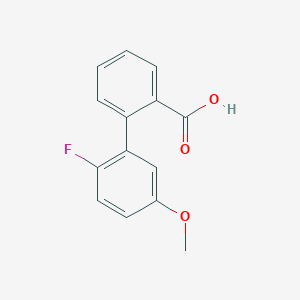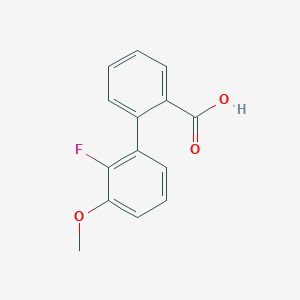
2-(3-Methylthiophenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylthiophenyl)benzoic acid (3MTBA) is an organic compound with the molecular formula C8H7OS. It is a colorless, crystalline solid with a melting point of 72-74 °C. It is soluble in water, ethanol, and ether. 3MTBA is a useful reagent in organic synthesis and has a variety of applications in scientific research.
科学的研究の応用
2-(3-Methylthiophenyl)benzoic acid, 95% has a variety of applications in scientific research. It is used as a starting material for the synthesis of other compounds, such as 2-(3-methylthiophenyl)benzoic anhydride, which is used in the synthesis of polymers. 2-(3-Methylthiophenyl)benzoic acid, 95% is also used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug celecoxib. In addition, 2-(3-Methylthiophenyl)benzoic acid, 95% has been used in the synthesis of fluorescent dyes, which are used in medical imaging and diagnostics.
作用機序
The mechanism of action of 2-(3-Methylthiophenyl)benzoic acid, 95% is not well understood. It is believed that the compound acts as an inhibitor of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Inhibition of these enzymes results in reduced inflammation, which is the basis for the anti-inflammatory effects of 2-(3-Methylthiophenyl)benzoic acid, 95%.
Biochemical and Physiological Effects
2-(3-Methylthiophenyl)benzoic acid, 95% has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1beta. In addition, 2-(3-Methylthiophenyl)benzoic acid, 95% has been shown to reduce the production of nitric oxide, which is involved in the regulation of blood pressure.
実験室実験の利点と制限
The main advantage of using 2-(3-Methylthiophenyl)benzoic acid, 95% in laboratory experiments is its low cost and availability. It is relatively easy to synthesize and can be purchased from chemical suppliers. However, 2-(3-Methylthiophenyl)benzoic acid, 95% is not very soluble in water, which can limit its use in some experiments. In addition, the compound is not very stable and may degrade over time.
将来の方向性
The use of 2-(3-Methylthiophenyl)benzoic acid, 95% in scientific research is still in its early stages. Future research should focus on understanding the mechanism of action of the compound and exploring its potential therapeutic applications. In addition, research should focus on optimizing the synthesis of 2-(3-Methylthiophenyl)benzoic acid, 95% and developing more efficient methods for its production. Further research should also focus on exploring the structure-activity relationships of 2-(3-Methylthiophenyl)benzoic acid, 95% and related compounds. Finally, research should focus on developing new and more efficient methods for the synthesis of 2-(3-Methylthiophenyl)benzoic acid, 95% and its derivatives.
合成法
2-(3-Methylthiophenyl)benzoic acid, 95% can be synthesized by a variety of methods. One of the most common methods involves the reaction of 3-methylthiophenol and benzoic acid in the presence of an acid catalyst. This reaction produces 2-(3-Methylthiophenyl)benzoic acid, 95% in the form of a white solid. The reaction can be carried out in a one-pot process or in a two-step process. In the two-step process, the 3-methylthiophenol is first reacted with an aqueous solution of sodium hydroxide to produce 3-methylthiophenolate. This intermediate is then reacted with benzoic acid in the presence of an acid catalyst to produce 2-(3-Methylthiophenyl)benzoic acid, 95%.
特性
IUPAC Name |
2-(3-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-17-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14(15)16/h2-9H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJIXWNDTFXIEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





